Butanedioic acid, octenyl-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of butanedioic acid, octenyl- can be achieved through esterification reactions. One common method involves the reaction of butanedioic acid (succinic acid) with octenol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of butanedioic acid, octenyl- often involves microbial fermentation processes. For instance, sodium succinate fermentation liquor can be obtained through microbial fermentation. The pH of the fermentation liquor is adjusted, followed by solid-liquid separation, decolorization, and crystallization to obtain high-purity butanedioic acid .

Análisis De Reacciones Químicas

Esterification

Butanedioic acid, octenyl- can react with alcohols to form esters. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is often conducted under reflux conditions to drive the reaction to completion.

Octenyl succinic anhydride (OSA) modified starch, for example, is produced through an esterification reaction between the hydroxyl groups on starch and the OSA reagent . The concentration of OSA and pH affect the degree of substitution (DS) in this reaction .

Oxidation

Butanedioic acid, octenyl- can undergo oxidation reactions with oxidizing agents like potassium permanganate () or chromium trioxide (). The products of these reactions can include carboxylic acids or ketones, depending on the specific conditions and oxidizing agent used.

Reduction

Reduction reactions of butanedioic acid, octenyl- can be achieved using reducing agents such as lithium aluminum hydride () or sodium borohydride (). These reactions can lead to the formation of alcohols or alkanes.

Substitution

Butanedioic acid, octenyl- can undergo substitution reactions where its functional groups are replaced by nucleophiles such as amines or alcohols, typically under basic or acidic conditions. These reactions lead to the formation of substituted derivatives.

Role in Biochemical Pathways

Butanedioic acid, octenyl- participates in biochemical pathways such as the Krebs cycle, where it is converted to fumaric acid and FADH2, which is essential for ATP production.

Comparison with Similar Compounds

Butanedioic acid (succinic acid) is a dicarboxylic acid with similar chemical properties but lacks the octenyl group . Adipic acid is another dicarboxylic acid with a longer carbon chain used in polymer production. The octenyl group in butanedioic acid, octenyl- imparts unique chemical and physical properties, making it suitable for specific applications.

Impact of pH and OSA Concentration

The degree of substitution (DS) in esterification reactions of octenyl succinic anhydride (OSA) is affected by pH. Initially, as pH increases, DS increases until it reaches a maximum, after which it decreases with increasing pH. The concentration of OSA also influences DS; a larger amount of OSA favors molecular collisions, increasing DS .

Aplicaciones Científicas De Investigación

Chemistry

Butanedioic acid, octenyl- serves as an intermediate in organic synthesis and is utilized in various chemical reactions, including:

- Esterification : Forms esters when reacted with alcohols.

- Oxidation : Converts to carboxylic acids or ketones using oxidizing agents.

- Reduction : Produces alcohols or alkanes through reducing agents.

- Substitution : Involves nucleophiles replacing functional groups.

Biology

Research indicates that butanedioic acid, octenyl- plays a role in metabolic pathways. It is involved in the Krebs cycle, where it is converted to fumaric acid and FADH2, essential for ATP production. Its antimicrobial properties are attributed to its acidic nature, making it a candidate for further biological studies.

Medicine

The compound is being investigated for potential therapeutic properties. Studies suggest its utility in drug formulations due to its stabilizing effects on emulsions and possible interactions with biological systems . For instance, modifications using octenyl succinic anhydride have been shown to enhance the emulsifying properties of gelatin, which could be pivotal in drug delivery systems .

Industry

In industrial applications, butanedioic acid, octenyl- is utilized in producing biodegradable polymers and plasticizers. It is also employed as a food additive due to its emulsifying properties. The modified forms of gum arabic and starch using this compound serve as effective emulsifiers in various food products, enhancing texture and stability .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Organic synthesis intermediate | Versatile reagent for multiple reactions |

| Biology | Metabolic pathway involvement | Potential energy production enhancer |

| Medicine | Drug formulation component | Improved emulsion stability |

| Industry | Biodegradable polymers | Eco-friendly alternatives to traditional plastics |

Case Study 1: Emulsification in Food Products

Research demonstrated that octenyl succinic anhydride-modified gum arabic significantly improved the stability of oil-in-water emulsions in food products. The study highlighted that emulsions stabilized with this modified gum exhibited better creaming stability compared to unmodified counterparts . This finding suggests practical applications in developing stable food formulations.

Case Study 2: Biodegradable Plastics

The incorporation of butanedioic acid, octenyl- into polymer matrices has been explored for creating biodegradable plastics. These materials not only reduce environmental impact but also maintain functional properties comparable to conventional plastics.

Mecanismo De Acción

The mechanism of action of butanedioic acid, octenyl- involves its participation in various biochemical pathways. It acts as an intermediate in the Krebs cycle, where it is converted to fumaric acid and FADH2. This conversion is essential for the production of energy in the form of ATP. Additionally, it has been shown to have antimicrobial properties due to its acidic nature .

Comparación Con Compuestos Similares

Butanedioic acid, octenyl- can be compared with other similar compounds such as:

Butanedioic acid (Succinic acid): A dicarboxylic acid with similar chemical properties but without the octenyl group.

Octenyl succinate: Another ester derivative of succinic acid with similar applications.

Adipic acid: A dicarboxylic acid with a longer carbon chain, used in the production of nylon and other polymers.

The uniqueness of butanedioic acid, octenyl- lies in its combination of the succinic acid backbone with the octenyl group, which imparts unique chemical and physical properties, making it suitable for specific applications in various fields .

Actividad Biológica

Butanedioic acid, octenyl- (commonly referred to as octenyl succinic anhydride or OSA) is a derivative of succinic acid modified with an octenyl group. This modification enhances its functional properties, particularly in food applications and biomedicine. This article explores the biological activity of butanedioic acid, octenyl-, focusing on its immunomodulatory effects, metabolic pathways, and safety profiles based on diverse research findings.

Butanedioic acid, octenyl- has the chemical formula and features an octenyl chain that contributes to its amphiphilic nature. This property enhances its emulsifying capabilities, making it valuable in food science and pharmaceuticals.

Table 1: Physical Properties of Butanedioic Acid, Octenyl-

| Property | Value |

|---|---|

| Molecular Weight | 228.29 g/mol |

| Density | 1.56 g/cm³ |

| Melting Point | 184–190 °C |

| Boiling Point | 235 °C |

| Solubility in Water | 58 g/L (20 °C) |

Immunomodulatory Effects

Research indicates that OSA-modified compounds exhibit significant immunomodulatory activity. A study demonstrated that porang glucomannan esterified with OSA enhances emulsion properties while also affecting cytokine production in immune cells. Specifically:

- Cytokine Production : Treatment with OSA-modified glucomannan led to increased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in J774.1 macrophages and peritoneal macrophages, suggesting a potential role in modulating immune responses .

- Signaling Pathways : The study also highlighted the involvement of nuclear factor-κB (NF-κB) and MAPK signaling pathways in mediating these effects, indicating that OSA may influence cellular signaling related to inflammation .

Metabolic Pathways

Butanedioic acid derivatives play a role in various metabolic processes. For instance, succinate, a key metabolite derived from butanedioic acid, is involved in:

- Reactive Oxygen Species (ROS) Production : Under conditions of succinate accumulation, rapid oxidation can lead to reverse electron transport (RET) in mitochondria, resulting in increased ROS production . This mechanism links metabolic dysregulation with oxidative stress.

- Cell Signaling : Succinate acts as a signaling molecule that can alter the epigenetic landscape by inhibiting dioxygenases involved in histone modification. This suggests that butanedioic acid derivatives could influence gene expression and cellular behavior through metabolic signaling pathways .

Safety and Toxicity Profiles

Safety assessments conducted by various regulatory bodies indicate that butanedioic acid, octenyl- is generally recognized as safe when used within specified limits:

- Toxicity Studies : A 90-day oral toxicity study in rats showed no adverse effects at doses up to 37,000 mg/kg body weight per day . Additionally, no observed adverse effect levels (NOAELs) were established for OSA-modified starches at similar high doses.

- Dietary Exposure : Estimates of dietary exposure to OSA-modified compounds suggest low risk, with intake levels for children ranging from 12 mg/kg body weight per day at the highest percentiles .

Case Studies

Several studies have explored the applications of butanedioic acid derivatives:

- Food Industry Applications : OSA-modified starches have been utilized as emulsifiers in low-calorie foods due to their improved functional properties such as swelling power and emulsifying stability .

- Biomedical Applications : The immunomodulatory properties of OSA have prompted investigations into its use as a potential therapeutic agent for enhancing vaccine efficacy or modulating immune responses in various diseases.

Propiedades

Número CAS |

28805-58-5 |

|---|---|

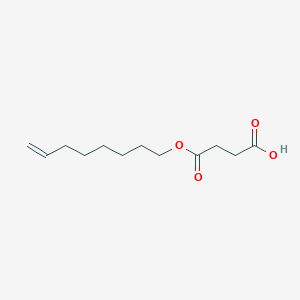

Fórmula molecular |

C12H20O4 |

Peso molecular |

228.28 g/mol |

Nombre IUPAC |

2-[(E)-oct-1-enyl]butanedioic acid |

InChI |

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h7-8,10H,2-6,9H2,1H3,(H,13,14)(H,15,16)/b8-7+ |

Clave InChI |

KCYQMQGPYWZZNJ-BQYQJAHWSA-N |

SMILES |

C=CCCCCCCOC(=O)CCC(=O)O |

SMILES isomérico |

CCCCCC/C=C/C(CC(=O)O)C(=O)O |

SMILES canónico |

CCCCCCC=CC(CC(=O)O)C(=O)O |

Key on ui other cas no. |

28805-58-5 |

Descripción física |

Liquid |

Números CAS relacionados |

54163-66-5 (di-hydrochloride salt) 58641-28-4 (di-potassium salt) |

Sinónimos |

octenyl butanedioic acid octenyl succinate octenyl succinate, dipotassium salt octenyl succinate, disodium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.